5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its pyrrolo[2,3-d]pyrimidine core, which is fused with a pyrrole ring and substituted with a 4-chlorophenyl group. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions . Another approach includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has numerous scientific research applications, including:
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Industry: It is utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction . The compound’s unique structure allows it to bind with high affinity to its targets, resulting in potent biological effects.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[4,5-d]pyrimidine derivatives: These derivatives also possess a fused pyrimidine ring system and demonstrate similar pharmacological properties.
Uniqueness: 5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H9ClN4 |
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Molecular Weight |
244.68 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H9ClN4/c13-8-3-1-7(2-4-8)9-5-15-12-10(9)11(14)16-6-17-12/h1-6H,(H3,14,15,16,17) |
InChI Key |
BSUWHDYTVIWKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=NC=NC(=C23)N)Cl |
Origin of Product |
United States |
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